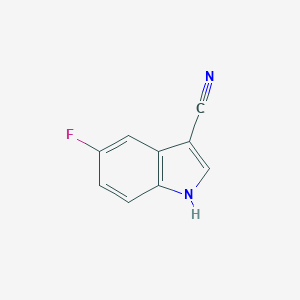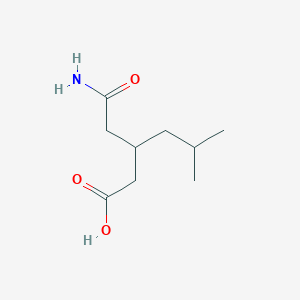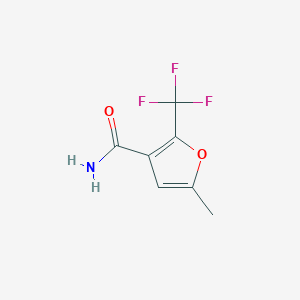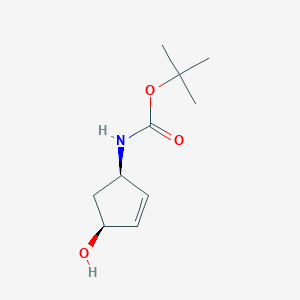![molecular formula C13H18O2 B069498 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene CAS No. 195192-80-4](/img/structure/B69498.png)
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene, also known as BMB, is an organic compound that belongs to the family of alkylbenzenes. It is a colorless liquid that has a fruity odor and is soluble in organic solvents. BMB has been widely studied for its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene is not fully understood. However, it has been proposed that 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene exerts its effects through the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been shown to modulate the activity of certain enzymes and transcription factors that are involved in these processes.
Biochemische Und Physiologische Effekte
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene is also stable under various conditions and can be stored for long periods of time. However, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has some limitations for lab experiments. It is highly reactive and can undergo oxidation and degradation, which can affect its activity. In addition, 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has poor solubility in water, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene. One potential direction is the development of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene-based drugs for the treatment of neurodegenerative diseases and cancer. Another direction is the investigation of the molecular mechanisms underlying the effects of 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene on inflammation, oxidative stress, and cancer progression. Furthermore, the development of novel synthesis methods and the optimization of existing methods can lead to the production of more potent and selective 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene analogs.
Synthesemethoden
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene can be synthesized through several methods. One of the most commonly used methods is the Friedel-Crafts alkylation reaction between 4-hydroxy-3-methoxybenzaldehyde and 1-butene in the presence of a Lewis acid catalyst. The reaction yields 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene as the major product with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
195192-80-4 |
|---|---|
Produktname |
4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene |
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-[(E)-but-1-enyl]-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C13H18O2/c1-4-6-7-11-8-9-12(15-5-2)13(10-11)14-3/h6-10H,4-5H2,1-3H3/b7-6+ |
InChI-Schlüssel |
LKXLYHYPRIGJCE-VOTSOKGWSA-N |
Isomerische SMILES |
CC/C=C/C1=CC(=C(C=C1)OCC)OC |
SMILES |
CCC=CC1=CC(=C(C=C1)OCC)OC |
Kanonische SMILES |
CCC=CC1=CC(=C(C=C1)OCC)OC |
Synonyme |
Benzene, 4-(1-butenyl)-1-ethoxy-2-methoxy-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




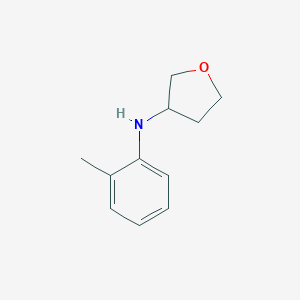
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)

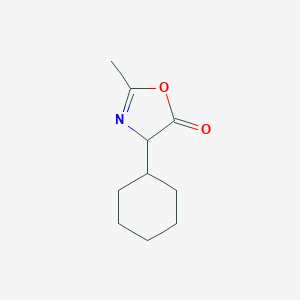
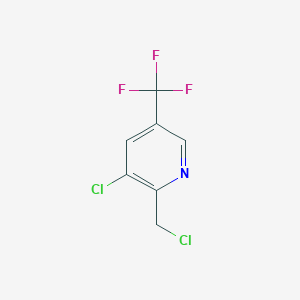
![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
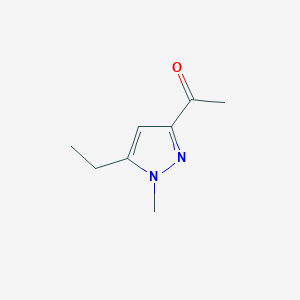
![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)
